molecular formula C16H18F3N3O3 B11114825 2,2-dimethyl-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

2,2-dimethyl-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

Cat. No.: B11114825
M. Wt: 357.33 g/mol
InChI Key: XRNUVCPRPYMOLV-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a suitable Lewis acid catalyst.

    Final coupling with 2,2-dimethylpropanamide: This step involves the reaction of the intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and imidazolidinyl ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(METHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE:

Uniqueness

The presence of the trifluoromethyl group in 2,2-DIMETHYL-N~1~-[1-(4-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18F3N3O3

Molecular Weight

357.33 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C16H18F3N3O3/c1-9-5-7-10(8-6-9)22-12(24)15(16(17,18)19,21-13(22)25)20-11(23)14(2,3)4/h5-8H,1-4H3,(H,20,23)(H,21,25)

InChI Key

XRNUVCPRPYMOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C(C)(C)C

Origin of Product

United States

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